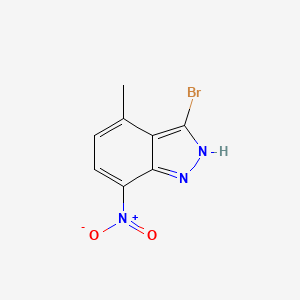

3-bromo-4-methyl-7-nitro-1H-indazole

Vue d'ensemble

Description

3-Bromo-4-methyl-7-nitro-1H-indazole is an organic compound that belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Mécanisme D'action

Target of Action

The primary target of 3-bromo-4-methyl-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule. This compound is a more potent and selective inhibitor of nNOS than endothelial NOS (eNOS) or inducible NOS (iNOS) .

Mode of Action

This compound interacts with its targets by inhibiting the activity of nNOS, eNOS, and iNOS . By inhibiting these enzymes, it reduces the synthesis of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes .

Biochemical Pathways

The inhibition of nNOS, eNOS, and iNOS by this compound affects the nitric oxide synthesis pathway . Nitric oxide is a critical intercellular messenger involved in numerous physiological processes, including neurotransmission, immune response, and regulation of cell death. Therefore, the inhibition of nitric oxide synthesis can have significant downstream effects on these processes .

Result of Action

The inhibition of nitric oxide synthesis by this compound can lead to various molecular and cellular effects. For instance, it can modulate neurotransmission, influence immune responses, and regulate cell death processes . The specific effects would depend on the context, including the specific cells and tissues involved, the physiological or pathological state, and other factors.

Analyse Biochimique

Biochemical Properties

3-Bromo-4-methyl-7-nitro-1H-indazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes. The interaction between this compound and neuronal nitric oxide synthase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in nitric oxide production, which has implications for cellular signaling and vascular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of neuronal nitric oxide synthase by this compound can lead to altered cell signaling pathways. Nitric oxide is known to play a role in neurotransmission, and its reduced production can impact synaptic plasticity and neuronal communication . Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are sensitive to nitric oxide levels. In other cell types, such as vascular endothelial cells, the inhibition of nitric oxide production can affect cellular metabolism and vascular tone.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. As mentioned earlier, this compound binds to the active site of neuronal nitric oxide synthase, leading to enzyme inhibition . This binding is facilitated by the structural features of the compound, including the bromine and nitro groups, which interact with specific amino acid residues in the enzyme’s active site. The inhibition of neuronal nitric oxide synthase results in decreased nitric oxide production, which in turn affects various downstream signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable when stored at room temperature, but its stability can be compromised at higher temperatures or in the presence of light . Long-term exposure to these conditions can lead to the degradation of the compound, which may affect its efficacy in biochemical assays. Additionally, prolonged exposure to this compound in cell culture studies has been observed to result in changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit neuronal nitric oxide synthase without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and its interaction with other cellular components. Threshold effects have also been observed, where a certain dosage is required to achieve a significant inhibition of neuronal nitric oxide synthase activity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is subjected to oxidation and reduction reactions, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions in phase II metabolism, resulting in their excretion from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound is relatively lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . Transporters and binding proteins also play a role in the distribution of this compound. For example, certain ATP-binding cassette (ABC) transporters can facilitate the efflux of the compound from cells, thereby regulating its intracellular concentration. The distribution of this compound is also affected by its binding to plasma proteins, which can influence its bioavailability and half-life in the body.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzyme, neuronal nitric oxide synthase . The localization of this compound is influenced by its chemical structure, which allows it to diffuse through the cytoplasmic membrane and reach its target site. Additionally, post-translational modifications of the compound, such as phosphorylation, can affect its subcellular localization and activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole typically involves the nitration and bromination of indazole derivatives. One common method includes the nitration of 4-methylindazole to introduce the nitro group, followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of strong acids like nitric acid for nitration and bromine or brominating agents for bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of safety measures to handle the highly reactive and potentially hazardous intermediates .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Various substituted indazoles depending on the nucleophile used.

Reduction: 3-bromo-4-methyl-7-amino-1H-indazole.

Oxidation: 3-bromo-4-carboxy-7-nitro-1H-indazole

Applications De Recherche Scientifique

3-Bromo-4-methyl-7-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparaison Avec Des Composés Similaires

- 3-Bromo-7-nitro-1H-indazole

- 4-Methyl-7-nitro-1H-indazole

- 3-Bromo-4-methyl-1H-indazole

Comparison: 3-Bromo-4-methyl-7-nitro-1H-indazole is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency in certain applications due to the synergistic effects of these functional groups .

Activité Biologique

3-Bromo-4-methyl-7-nitro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly its interactions with nitric oxide synthases (NOS) and potential therapeutic applications in various diseases. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Molecular Structure:

- Chemical Formula: C₇H₅BrN₄O₂

- Molecular Weight: 232.04 g/mol

- Key Functional Groups: Nitro group, Bromine atom, Methyl group

The presence of the nitro group is significant as it often enhances biological activity, particularly in compounds targeting NOS.

Biological Activity Overview

This compound exhibits several biological activities, primarily through the inhibition of nitric oxide synthases (NOS). NOS are critical enzymes involved in the production of nitric oxide (NO), a signaling molecule with various physiological roles. The modulation of NO levels is crucial in conditions such as cardiovascular diseases and neurodegenerative disorders.

Inhibition of Nitric Oxide Synthases

Research indicates that this compound effectively inhibits NOS, which can lead to decreased levels of NO in biological systems. This inhibition has implications for:

- Inflammatory Diseases: By reducing NO production, the compound may help mitigate inflammation.

- Neurodegenerative Disorders: Alterations in NO signaling are linked to neurodegenerative processes; thus, this compound could provide therapeutic benefits.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of Indazole Derivatives: Utilizing brominating agents on indazole precursors.

- Nitro Group Introduction: Employing nitrating agents to introduce the nitro group at the desired position on the indazole ring.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Methyl, Nitro | Inhibits nitric oxide synthases |

| 4-Methyl-7-nitroindazole | Methyl, Nitro | Similar NOS inhibition |

| 3-Bromoindazole | Bromine | Basic indazole properties |

| 5-Bromoindazole | Bromine | Different reactivity |

This table illustrates how structural variations influence biological activity among similar compounds.

Case Study: Effects on Learning and Memory

A study investigated the effects of a related compound, 3-bromo-7-nitroindazole (3-Br 7-NI), on spatial learning and memory in rats. The study utilized the Morris water maze (MWM) paradigm to assess cognitive performance. Key findings included:

- Rats treated with 3-Br 7-NI showed impaired acquisition of the MWM task.

- The treatment resulted in decreased brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting a link between NOS inhibition and cognitive function.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition: Directly inhibits NOS activity, leading to reduced NO production.

- Cell Signaling Modulation: Alters signaling pathways associated with inflammation and neuronal function.

Propriétés

IUPAC Name |

3-bromo-4-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWLYUDWFRMZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NNC(=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282444 | |

| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-21-6 | |

| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.